5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its bromine and oxadiazole functional groups. This compound belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or additional substituents on the furan ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its unique structure may interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Benzamide, 2-bromo-
Uniqueness: 5-Bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c14-10-7-6-9(19-10)11(18)15-13-17-16-12(20-13)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJIMMJYPIDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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